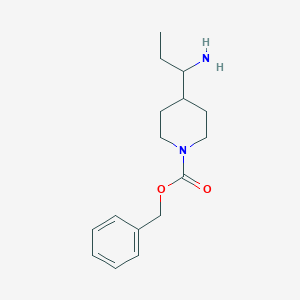
Benzyl 4-(1-aminopropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(1-aminopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2. It is an important intermediate used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound is known for its role in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(1-aminopropyl)piperidine-1-carboxylate typically involves the reaction of 4-(1-aminopropyl)piperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(1-aminopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-(1-aminopropyl)piperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is a precursor in the synthesis of pharmaceuticals, including drugs targeting the central nervous system.
Industry: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Benzyl 4-(1-aminopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound used in scientific studies as a monoamine releasing agent.
Benzylpiperazine: Another similar compound with applications in medicinal chemistry.
Tetrahydroisoquinoline: A compound with structural similarities and applications in drug synthesis.
Uniqueness
Benzyl 4-(1-aminopropyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its versatility in synthetic chemistry and its role as an intermediate in the production of various biologically active compounds highlight its importance.
Properties
IUPAC Name |
benzyl 4-(1-aminopropyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-15(17)14-8-10-18(11-9-14)16(19)20-12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAFWSGIQAIWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(NE,R)-N-[(3-bromo-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149556.png)
![(NE,S)-N-[(3-bromo-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149558.png)
![(NE,S)-N-[(3,4-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149563.png)
![(NE,R)-N-[[4-fluoro-3-(trifluoromethyl)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149566.png)
![(NE,S)-N-[[4-fluoro-3-(trifluoromethyl)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149570.png)
![(NE,S)-N-[[3-chloro-4-(trifluoromethyl)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149576.png)
![(NE,R)-2-methyl-N-[[4-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B8149579.png)
![(NE,S)-2-methyl-N-[[4-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B8149582.png)
![(NE,S)-2-methyl-N-[[4-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B8149591.png)
![(NE,S)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149600.png)
![(NE,R)-N-[(4-fluoro-2-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149607.png)
![(NE,R)-2-methyl-N-[[2-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B8149616.png)
![tert-butyl 4-[(E)-[(R)-tert-butylsulfinyl]iminomethyl]piperidine-1-carboxylate](/img/structure/B8149623.png)
![benzyl 4-[(E)-[(R)-tert-butylsulfinyl]iminomethyl]piperidine-1-carboxylate](/img/structure/B8149632.png)
